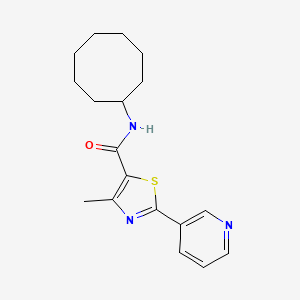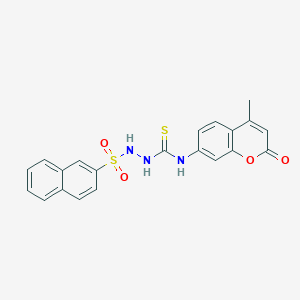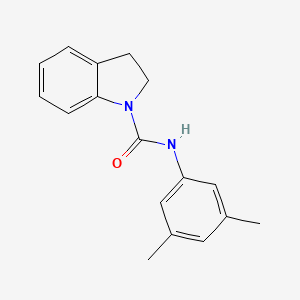
N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CYM5442, is a small molecule drug that has been the subject of extensive scientific research. It is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating immune cell trafficking and other physiological processes.
Wirkmechanismus
N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide acts as a selective agonist of the S1P1 receptor, which is expressed on immune cells and other cell types. Activation of S1P1 by N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide leads to the internalization and degradation of the receptor, which results in the sequestration of immune cells in lymphoid organs and reduced immune cell trafficking to sites of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in animal models of multiple sclerosis and other autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of tumor growth and metastasis, and the reduction of inflammation and tissue damage in animal models of multiple sclerosis and other autoimmune diseases. In addition, N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the S1P1 receptor, its favorable pharmacokinetic profile, and its ability to modulate immune cell trafficking and other physiological processes. However, there are also some limitations to its use, including the need for specialized equipment and expertise for synthesis and purification, as well as the potential for off-target effects and toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for research on N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, including the optimization of its pharmacokinetic properties and the development of more potent and selective S1P1 agonists. In addition, further studies are needed to elucidate the mechanisms underlying its anti-tumor and anti-inflammatory effects, as well as its potential applications in other diseases. Finally, the testing of N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in clinical trials will be necessary to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, autoimmune disorders, and cancer. Its ability to selectively activate S1P1 receptors has been shown to modulate immune cell trafficking, leading to reduced inflammation and tissue damage in animal models of multiple sclerosis and other autoimmune diseases. In addition, N-cyclooctyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models of breast cancer and melanoma.
Eigenschaften
IUPAC Name |
N-cyclooctyl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-16(23-18(20-13)14-8-7-11-19-12-14)17(22)21-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDKCKJNCGZWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)
![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)



![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4646512.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4646543.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4646550.png)